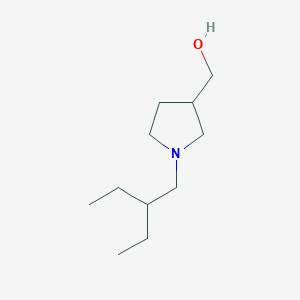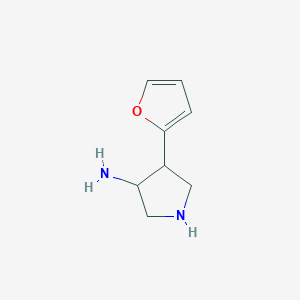
2,6-Difluoro-3-formylbenzoic acid
Overview
Description
2,6-Difluoro-3-formylbenzoic acid is a chemical compound with the molecular formula C8H4O3F2 and a molecular weight of 186.11 . It is a neat product, meaning it is in its pure form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=C(C=O)C(=C(C(=C1)F)C(=O)O)F . This indicates that the compound contains a benzene ring with two fluorine atoms at positions 2 and 6, a formyl group at position 3, and a carboxylic acid group . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Spectroscopic Properties and Chemical Reactions
Electronic and Spectroscopic Properties : Research on avobenzone derivatives attached to Mo₂ quadruple bonds showed that the planarity of the ligand greatly lowers the energy of the metal-to-ligand charge transfer (MLCT) and enhances the intensity of time-resolved spectra. This study highlights the potential of using 2,6-Difluoro-3-formylbenzoic acid derivatives in spectroscopic applications (Chisholm et al., 2015).
Synthesis of Heterocyclic Organic Compounds : Transformations of 2-formylbenzoic acid provide direct access to a series of heterocyclic organic compounds such as phthalides and isoindolinones. This shows the utility of this compound in the synthesis of diverse organic compounds (Niedek et al., 2016).
Application in Flow-Flash Chemistry : Efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid demonstrated the utility of this compound in continuous flow-flash chemistry, suggesting its application in the production of phthalaldehydic acid derivatives (Seto et al., 2019).
Functionalization in Organic Chemistry : The functionalization of 3-Chlorobenzaldehyde, including derivatives of this compound, underlines its relevance in the preparation of structurally diverse organic molecules (Aksjonova et al., 2012).
Enzyme Engineering Applications : this compound's use as a molecular probe in transketolase mutants highlights its potential in enzyme engineering and in the production of novel α,α-dihydroxyketones (Payongsri et al., 2012).
Polymorphic Crystallization Control : The study of 2,6-dimethoxybenzoic acid polymorphic crystallization control suggests similar applications for this compound in controlling crystallization outcomes (Semjonova & Be̅rziņš, 2022).
Regioflexible Substitution in Organic Synthesis : The selective conversion of 1,3-difluorobenzene into various benzoic acids, including 2,6-Difluorobenzoic acid, demonstrates the compound's significance in regioflexible substitution processes in organic synthesis (Schlosser & Heiss, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a conformational change that reduces the enzyme’s catalytic efficiency .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can affect cell signaling by interacting with receptors or signaling molecules, thereby modulating downstream effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic functions. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, this compound may be metabolized by enzymes involved in the oxidation-reduction reactions, leading to the formation of intermediate compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, depending on its chemical properties and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes .
properties
IUPAC Name |
2,6-difluoro-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPIDIHUAXNMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)
![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)




![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1471865.png)

![2-(Piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1471868.png)
![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)
